Ozanimod hydrochloride is classified as a new molecular entity and falls under the category of immunosuppressive drugs. It functions by modulating immune responses, particularly in autoimmune conditions like multiple sclerosis. The compound was developed to selectively target sphingosine-1-phosphate receptors, which play a significant role in lymphocyte trafficking and immune system regulation .
The synthesis of ozanimod hydrochloride involves several intricate steps that can be broadly categorized into the preparation of key fragments and the formation of the final compound.
This multi-step process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity.
The molecular structure of ozanimod hydrochloride features a complex arrangement that includes:
The structural formula can be represented as follows:
The compound exists predominantly in its (S) configuration with an enantiomeric purity exceeding 99% .
Ozanimod hydrochloride participates in various chemical reactions typical for pharmaceutical compounds:
These reactions are critical for achieving the desired pharmacological properties and ensuring stability in pharmaceutical formulations.
Ozanimod acts primarily through selective agonism of sphingosine-1-phosphate receptors 1 and 5. This mechanism leads to:
The pharmacokinetics of ozanimod indicate a half-life of approximately 19 hours, allowing for once-daily dosing regimens .
These properties are significant for formulation development and therapeutic efficacy.
Ozanimod hydrochloride has been extensively studied for its applications in treating autoimmune diseases. Its primary uses include:
Research continues into its potential use for other autoimmune disorders due to its immunomodulatory effects .
Ozanimod hydrochloride’s synthesis employs a convergent strategy, integrating chiral indane and benzonitrile-oxadiazole fragments. The design prioritizes stereocontrol, catalytic efficiency, and scalability, leveraging modern retrosynthetic algorithms like the triple-transformer loop (TTL) to identify optimal disconnections from commercial building blocks [5].
The eastern fragment, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (CAS 1306763-57-4), is synthesized via enantioselective routes:
The western fragment, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-isopropoxybenzonitrile, is prepared through:
Table 1: Critical Intermediates for Ozanimod Synthesis
Intermediate | CAS Number | Role | Key Synthetic Method |
---|---|---|---|
(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride | 1306763-57-4 | Eastern fragment | Biocatalytic resolution [8] [9] |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-isopropoxybenzonitrile | N/A | Western fragment | Miyaura borylation [6] |
3-((1S)-1-Amino-2,3-dihydro-1H-inden-4-yl)-5-(3-cyanophenyl)-1,2,4-oxadiazole | N/A | Oxadiazole precursor | Cyclization of amidoxime [2] |
The oxadiazole core is constructed via cyclocondensation between the eastern amine’s acyl derivative and the western amidoxime:
Optimization focuses on minimizing epimerization and byproducts:
Chiral purity of the indane amine is maintained through:
Solvent choices impact yields, purification, and environmental footprint:
Table 2: Solvent Optimization in Industrial Processes
Reaction Step | Solvent System | Temperature (°C) | Yield Improvement | Rationale |
---|---|---|---|---|
Oxadiazole cyclization | THF (TBAF) vs. DMSO (K₂CO₃) | 25 | 92% vs. 88% | Lower epimerization in THF [2] |
Final salt formation | EtOAc/IPA (4:1) | 0–5 | 95% purity | Optimal HCl salt crystallization [6] |
Debenzylation | Toluene/ethanol (3:1) | 80 | 90% recovery | Efficient catalyst recycling [7] |
Process enhancements include:
Crystallization dominates purification:
Protecting groups (PGs) balance stability and deprotection efficiency:
Table 3: Protected Group Strategies in Ozanimod Patents
Patent | Protecting Group | Deprotection Conditions | Yield | Advantage |
---|---|---|---|---|
WO2018215807A1 | Tetrahydropyranyl (THP) | HCl (aq.)/MeOH, 25°C | 93% | Mild acid sensitivity [3] |
US20200087269A1 | tert-Butyldimethylsilyl (TBS) | TBAF/THF, 25°C | 87% | Compatibility with TBAF cyclization [6] |
WO2019058290A1 | Benzyl (Bn) | Pd/C, H₂, EtOAc | 90% | Chemoselective hydrogenation [7] |
Key patents focus on stereoselectivity and step reduction:
Freedom-to-operate analyses reveal:
Compound Names Mentioned:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2